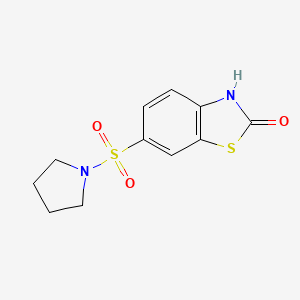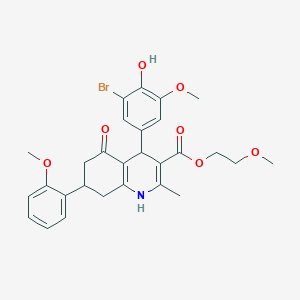![molecular formula C15H19NO3 B11077074 1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate is a chemical compound with the molecular formula C15H19NO3. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate typically involves the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with phenoxyacetic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate involves its interaction with specific molecular targets. It is believed to interact with muscarinic receptors in the central nervous system, potentially acting as an agonist or antagonist depending on the specific receptor subtype. This interaction can modulate neurotransmitter release and influence various physiological processes .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-phenoxyacetate |
InChI |
InChI=1S/C15H19NO3/c17-15(11-18-13-4-2-1-3-5-13)19-14-10-16-8-6-12(14)7-9-16/h1-5,12,14H,6-11H2 |
InChI Key |
MEMGOYZHMQABFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


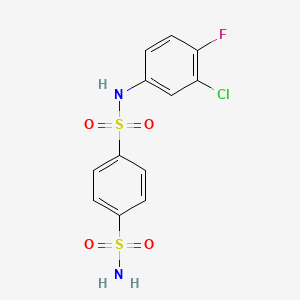
![2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11076997.png)
![Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate](/img/structure/B11076999.png)
![N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077001.png)
![3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11077011.png)
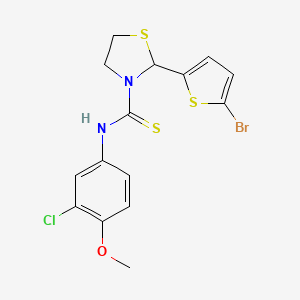
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)
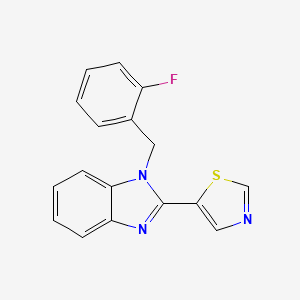
![3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077035.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11077037.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B11077050.png)
![ethyl 4-({[(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077054.png)
